molecular formula C29H42O7S B12280900 (4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate

(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate

Cat. No.: B12280900
M. Wt: 534.7 g/mol
InChI Key: LLYWPLUTWPBBOB-UHFFFAOYSA-N
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Description

2’-Tosyloxy-dihydropleuromutilin is a chemical compound with the molecular formula C29H42O7S and a molecular weight of 534.7 g/mol . It is a derivative of pleuromutilin, a diterpene antibiotic originally isolated from the fungus Clitopilus passeckerianus.

Preparation Methods

The synthesis of 2’-Tosyloxy-dihydropleuromutilin typically involves the tosylation of dihydropleuromutilin. The reaction is carried out by treating dihydropleuromutilin with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .

Chemical Reactions Analysis

2’-Tosyloxy-dihydropleuromutilin undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2’-Tosyloxy-dihydropleuromutilin is similar to that of pleuromutilin antibiotics. It inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome. This binding interferes with the proper positioning of the tRNA and the formation of peptide bonds, ultimately inhibiting bacterial growth . The molecular targets involved include the ribosomal RNA and specific ribosomal proteins .

Comparison with Similar Compounds

2’-Tosyloxy-dihydropleuromutilin can be compared with other pleuromutilin derivatives such as tiamulin, valnemulin, and lefamulin. These compounds share a similar core structure but differ in their side chains and functional groups, which influence their antibacterial activity and pharmacokinetic properties . The uniqueness of 2’-Tosyloxy-dihydropleuromutilin lies in its tosyl group, which enhances its reactivity and allows for the synthesis of a wide range of derivatives .

Similar compounds include:

Properties

IUPAC Name

(4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O7S/c1-7-27(5)16-23(36-24(31)17-35-37(33,34)21-10-8-18(2)9-11-21)28(6)19(3)12-14-29(20(4)26(27)32)15-13-22(30)25(28)29/h8-11,19-20,23,25-26,32H,7,12-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYWPLUTWPBBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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